3-(Indol-3-YL) lactate 3-(Indol-3-YL) lactate
Brand Name: Vulcanchem
CAS No.: 101312-07-6
VCID: VC0010904
InChI: InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/t10-/m0/s1
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

3-(Indol-3-YL) lactate

CAS No.: 101312-07-6

VCID: VC0010904

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

3-(Indol-3-YL) lactate - 101312-07-6

Description

3-(Indol-3-yl) lactate, also known as indolelactic acid, is a metabolite of tryptophan found in human plasma, serum, and urine . It is produced through two major metabolic pathways in humans, one involving kynurenine and the other involving a series of indoles . This compound is also a microbial metabolite, with urinary indole-3-lactate being produced specifically by Clostridium sporogenes .

DL-Indole-3-lactic acid is used as a reagent in the synthesis of 2-hydroxy-1-(1H-indol-3-yl)-4-methylpentan-3-one, which exhibits weak antibacterial activity against several bacterial strains, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus . It is also utilized in the preparation of Monatin, a natural sweet peptidomimetic . Chemically, 3-(Indol-3-yl) lactate is a hydroxy monocarboxylic acid, specifically lactic acid with a 1H-indol-3-yl group at position 3 .

Similar compounds include (R)-indole-3-lactate, the conjugate base of (R)-indole-3-lactic acid, which is functionally related to a propionate . Another related compound is indole-3-propanoic acid, both being metabolites in the indole pathway . 3-(Indol-3-yl) lactate has various synonyms, including 3-(indol-3-yl)lactic acid and α-Hydroxy-1H-indole-3-propanoic acid .

CAS No. 101312-07-6
Product Name 3-(Indol-3-YL) lactate
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name (2S)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/t10-/m0/s1
Standard InChIKey XGILAAMKEQUXLS-JTQLQIEISA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O
PubChem Compound 676157
Last Modified Jul 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator